molecular formula C11H14O2 B3390509 (3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol CAS No. 1012070-16-4

(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol

Cat. No.: B3390509
CAS No.: 1012070-16-4
M. Wt: 178.23 g/mol
InChI Key: DPKIBMTWPZLAHH-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol is a substituted dihydrobenzofuran derivative characterized by a fused benzofuran ring system with two methyl groups at the 3,3-positions and a hydroxymethyl (-CH2OH) substituent at the 5-position.

Key structural features include:

  • Dihydrobenzofuran core: Provides a planar aromatic system with partial saturation, enhancing solubility compared to fully aromatic analogs.
  • 3,3-Dimethyl substitution: Steric hindrance from the geminal methyl groups likely influences conformational flexibility and intermolecular interactions.
  • 5-Hydroxymethyl group: A polar functional group that enhances hydrophilicity and enables derivatization (e.g., esterification, glycosylation).

Properties

IUPAC Name

(3,3-dimethyl-2H-1-benzofuran-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-5,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKIBMTWPZLAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012070-16-4
Record name (3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of this compound may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes. This method allows for the efficient construction of the benzofuran ring system with high yield and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights structurally related dihydrobenzofuran derivatives and their key differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol 3,3-dimethyl; 5-CH2OH C11H14O2 178.23 Polar hydroxymethyl group; steric hindrance at C3
(2,3-Dihydrobenzofuran-6-yl)methanol 6-CH2OH C9H10O2 150.17 Hydroxymethyl at position 6; lacks methyl groups
2-Ethoxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-yl methanesulfonate 3,3-dimethyl; 5-OCH2SO3Me; 2-OEt C14H20O5S 300.36 Sulfonate ester derivative; enhanced electrophilicity
(R,E)-3-(2,2-dimethylchroman-6-yl)-4-hydroxy-5-((2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)methylene)furan-2(5H)-one Complex fused system with dihydrobenzofuran and furanone C28H30O6 462.54 Extended conjugation; antifungal activity
5-((E)-2-(3-(5-hydroxy-2,2-dimethylchroman-7-yl)-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl)vinyl)-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol Dihydrobenzofuran linked to resveratrol analog C35H34O6 550.65 Neuroprotective activity; MAO-B inhibition

Physicochemical Properties

  • Solubility: The hydroxymethyl group in this compound improves water solubility compared to non-polar analogs like 2-ethoxy-3,3-dimethyl derivatives .
  • Stability : The 3,3-dimethyl substitution reduces ring strain, enhancing thermal stability relative to unsubstituted dihydrobenzofurans .
  • Reactivity : The primary alcohol at position 5 allows for facile oxidation to carboxylic acids or conjugation with other pharmacophores, distinguishing it from methanesulfonate or chroman-fused analogs .

Biological Activity

Overview

(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol is a compound belonging to the benzofuran family, characterized by its unique substitution pattern which imparts distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer activities.

The structural formula of this compound can be represented as follows:

C12H14O\text{C}_{12}\text{H}_{14}\text{O}

This compound features a benzofuran ring with a methanol group at the 5-position, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activities. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, studies demonstrated that certain benzofuran derivatives possess Minimum Inhibitory Concentration (MIC) values in the low micromolar range against pathogenic bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. The compound has been reported to inhibit cell proliferation in cancer cell lines by inducing apoptosis.

A study highlighted the effectiveness of related benzofuran derivatives in reducing cell viability in human cancer cell lines with IC50 values ranging from 1 to 10 μM . The mechanism of action is believed to involve modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding : It has been suggested that benzofuran derivatives can bind to receptors implicated in inflammation and cancer .

The specific pathways and targets for this compound are still under investigation but are crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with other related compounds:

Compound NameStructureBiological ActivityIC50 (μM)
2,3-DihydrobenzofuranStructureAntimicrobial15
5-(2-Aminopropyl)-2,3-dihydrobenzofuranStructureAnticancer8
(3,4-Dimethoxyphenyl) derivativeStructureAnticancer3

This table illustrates that while several benzofuran derivatives exhibit biological activities, the specific substitution pattern in this compound may enhance its efficacy compared to simpler analogs.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 5 μM over 48 hours .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a MIC of 8 μM against both strains, highlighting its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol
Reactant of Route 2
(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol

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